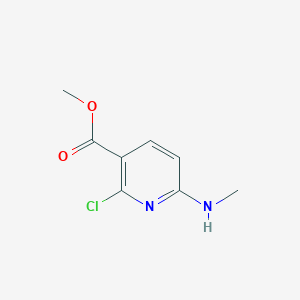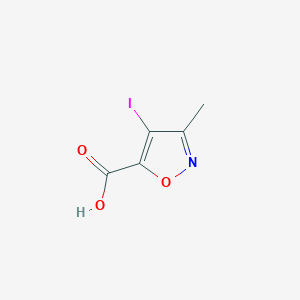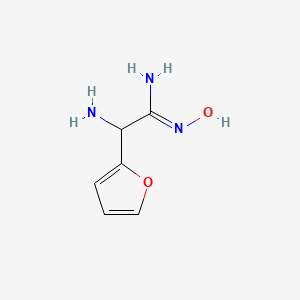
5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiazole ring, followed by the introduction of the oxadiazole ring. The final step involves the addition of the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(4-methylphenyl)-1,3-thiazole: Shares the thiazole ring structure.
1,3,4-Oxadiazole: Contains the oxadiazole ring.
2-Amino-1,3,4-oxadiazole: Similar functional groups.
Uniqueness
What sets 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine apart is the combination of the thiazole and oxadiazole rings with the amine group, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C14H14N4OS |
|---|---|
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
5-[[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H14N4OS/c1-8-3-5-10(6-4-8)13-11(20-9(2)16-13)7-12-17-18-14(15)19-12/h3-6H,7H2,1-2H3,(H2,15,18) |
Clé InChI |
NZTAAQDVDQQLAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC3=NN=C(O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)


![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)

![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)

![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)
